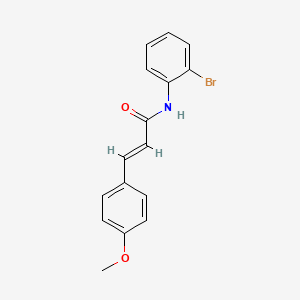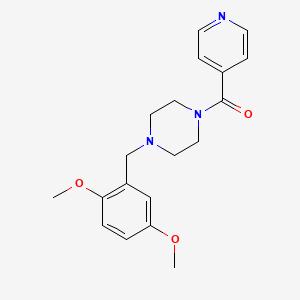![molecular formula C17H17N3O4 B5795633 N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide, also known as IBPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPN is a member of the benzamide family and is structurally similar to other benzamides that have been used in the development of drugs for various medical conditions. In
作用機序
The mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide may work by modulating the activity of neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to inhibit cell growth and induce cell death. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to modulate the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its potential therapeutic applications. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is a relatively stable compound that can be easily synthesized in the laboratory. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. One area of research could be focused on understanding the mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in more detail. Additionally, research could be focused on exploring the potential therapeutic applications of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in the treatment of various types of cancer and neurological disorders. Finally, research could be focused on developing new and improved synthesis methods for N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide to make it more accessible for scientific research.
合成法
The synthesis of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide involves several steps, including the reaction of 3-aminoacetophenone with isobutyryl chloride to form N-(3-isobutyrylamino)acetophenone. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)16(21)18-13-4-3-5-14(10-13)19-17(22)12-6-8-15(9-7-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREUGPZMFXIQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)

![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)
